N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic compound characterized by a spirocyclic quinazoline core fused with a cyclohexane ring and a sulfur-linked acetamide moiety substituted with a 3-methoxyphenyl group. Its molecular formula is C23H27N3O2S, with a molecular weight of 409.55 g/mol and a logP value of 5.0024, indicating moderate lipophilicity . The spirocyclic architecture may confer conformational rigidity, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-27-17-9-7-8-16(14-17)23-20(26)15-28-21-18-10-3-4-11-19(18)24-22(25-21)12-5-2-6-13-22/h3-4,7-11,14,24H,2,5-6,12-13,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRQXUAVUAVJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of a methoxy group and a sulfanyl moiety enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O2S |
| Molecular Weight | 316.42 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, spiro[cyclohexane-1,2'-quinazoline] derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
- Case Study : A study evaluated the effects of a related compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated an IC50 value of 25 µM for MCF-7 cells, indicating potent anticancer activity.
Antimicrobial Activity
The sulfanyl group in N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide suggests potential antimicrobial properties. Sulfanyl-containing compounds have been documented to exhibit antibacterial effects against Gram-positive bacteria.
- Research Findings : In vitro assays showed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Antioxidant Properties
The antioxidant capacity of this compound is also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.
- Experimental Data : A DPPH radical scavenging assay revealed that the compound exhibited an antioxidant activity comparable to ascorbic acid at certain concentrations, suggesting its potential role in preventing oxidative damage.
The biological activities of N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide are likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells.
- Antioxidant Defense : By scavenging free radicals, it helps maintain cellular integrity.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- N-(2,4-Difluorophenyl) Analog (C21H21F2N3OS): Replacing the methoxy group with fluorine atoms reduces molecular weight (401.48 g/mol vs. Fluorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to the methoxy group .
- Trifluoromethylphenyl Derivative (C23H24F3N3OS):
The trifluoromethyl (-CF3) group introduces strong electron-withdrawing effects and steric bulk, increasing molecular weight (447.52 g/mol). This substitution is common in agrochemicals and pharmaceuticals for improved target engagement and resistance to oxidation .
Alkyl-Substituted Derivatives
- N-(4-Methylphenyl) Analog (C22H25N3OS):
A methyl group at the phenyl para position results in a lower molecular weight (379.52 g/mol) and increased hydrophobicity (logP ~5.0). Methyl groups are often used to fine-tune steric interactions without significantly perturbing electronic properties .
Modifications in the Spirocyclic Core
Cyclohexane vs. Cycloheptane Spiro Systems
- Cycloheptane-Containing Analog (C23H27N3OS): Expanding the spiro ring from cyclohexane to cycloheptane increases molecular weight (393.55 g/mol vs.
Heterocyclic and Sulfur-Linked Modifications
Triazole and Oxadiazole Derivatives
- Triazole-Linked Acetamides (e.g., C19H17N5O2S):
Compounds with triazole or oxadiazole rings exhibit distinct hydrogen-bonding capabilities and π-π stacking interactions. For example, N-(2-fluorobenzyl)-2-[(1H-1,2,3-triazol-5-yl)sulfanyl]acetamide (MIC = 16 µg/mL against E. coli) demonstrates the impact of heterocycles on antimicrobial activity . - Oxadiazole Derivatives (e.g., C20H17N4SO3Cl): These compounds show inhibitory activity against enzymes like α-glucosidase (IC50 = 12.3 µM), highlighting the role of sulfur and heterocycles in modulating bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
